Miransertib, also known as ARQ 092, is an oral activie, potent and selective AKT inhibitor with IC50 values: 5.0 nM (AKT1); 4.5 nM (AKT2); 16 nM (AKT3). ARQ 092 binds to and inhibits the activity of AKT in a non-ATP competitive manner, which may result in the inhibition of the PI3K/AKT signaling pathway. This may lead to the reduction in tumor cell proliferation and the induction of tumor cell apoptosis. ARQ-092 demonstrated high enzymatic potency against AKT1, AKT2, and AKT3, as well as potent cellular inhibition of AKT activation and the phosphorylation of the downstream target PRAS40. ARQ-092 also served as a potent inhibitor of the AKT1-E17K mutant protein and inhibited tumor growth in a human xenograft mouse model of endometrial adenocarcinoma.
Related Compounds
MK-7075
Compound Description: MK-7075 is another name for Miransertib, a potent, selective, allosteric pan-AKT inhibitor initially developed for cancer therapy. It is being investigated for its potential in treating Proteus syndrome, an overgrowth disorder caused by activating variants in AKT1 [, ].
Relevance: MK-7075 is the same compound as Miransertib HCl, differing only in the naming convention. [, ].
ARQ 092
Compound Description: ARQ 092 is another name for Miransertib, a powerful and selective allosteric inhibitor that targets all three isoforms of AKT. This compound has shown efficacy in preclinical studies involving Proteus syndrome and AKT1-mutant cancers [, ]. Notably, ARQ 092 has demonstrated an ability to induce remission in both benign and malignant tissues carrying the same activating AKT1 mutation [].
Relevance: ARQ 092 is another name for the compound Miransertib HCl. [, ].
AKT inhibitors
Compound Description: This refers to a class of drugs that specifically inhibit the activity of the AKT enzyme. AKT is a serine/threonine kinase involved in various cellular processes, including growth, proliferation, survival, and metabolism. AKT inhibitors have emerged as a potential therapeutic strategy for conditions like cancer and overgrowth disorders [, , ].
Relevance: Miransertib HCl is classified as an AKT inhibitor as its mechanism of action involves inhibiting the AKT enzyme. [, , ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Miransertib is under investigation in clinical trial NCT01473095 (Phase 1 Dose Escalation Study of ARQ 092 in Adult Subjects With Advanced Solid Tumors and Recurrent Malignant Lymphoma). Miransertib is an orally bioavailable inhibitor of the serine/threonine protein kinase AKT (protein kinase B) with potential antineoplastic activity. Miransertib binds to and inhibits the activity of AKT in a non-ATP competitive manner, which may result in the inhibition of the PI3K/AKT signaling pathway. This may lead to the reduction in tumor cell proliferation and the induction of tumor cell apoptosis. The AKT signaling pathway is often deregulated in cancer and is associated with tumor cell proliferation, survival and migration.
Morniflumate is a member of (trifluoromethyl)benzenes. Morniflumate is a non-steroidal anti-inflammatory drug with antipyretic properties. It is the morpholinoethyl ester of niflumic acid. In one study, post morniflumate ingestion, physical examination and clinical symptoms of those with bronchitis showed improvement.
Moroxybrate is a drug obtained by the reaction of clofibric acid with moroxydine and has an effect at least equal to those of clofibrate and moroxydine alone, on the lipidic parameters and haemostasis in rat and rabbit. This suggests moroxybrate should be examined for its effects in ischaemic cardiovascular disease.
Moroxydine is a heterocyclic biguanidine compound with antiviral activity. In grass carp reovirus-infected CIK cells, virus-related Bcl-2- and caspase-mediated apoptosis is reduced by 50% following treatment with 6.3 µg/ml of moroxydine for 96 hours. Moroxydine targets DNA and RNA viruses including measles, herpes simplex, varicella zoster, and hepatitis C, and formulations containing moroxydine are used to treat the symptoms of influenza virus strain A infection. Moroxydine is considered effective and generally safe in veterinary applications. In gibel carp housed at 25°C, the absorption and elimination half-lives are 2.02 and 4.22 hours, respectively, following oral administration of a 10 mg/kg dose of moroxydine. Determination of moroxydine hydrochloride in Gan Mao Qing capsules by derivative spectrophotometric signal multiplier method has been reported. Therapeutical efficiency of moroxidine hydrochloride against herpes virus induced keratoconjunctivitis has been evaluated by immunofluorescence techniques. Moroxydine is an antiviral agent. Moroxydine targets DNA and RNA viruses including measles, herpes simplex, varicella zoster, and hepatitis C, and formulations containing moroxydine are used to treat the symptoms of influenza virus strain A.
Morpholine appears as a colorless liquid with a fishlike odor. Flash point 100 °F. Corrosive to tissue. Less dense than water and soluble in water. Vapors heavier than air. Used to make other chemicals, as a corrosion inhibitor, and in detergents. Morpholine is an organic heteromonocyclic compound whose six-membered ring contains four carbon atoms and one nitrogen atom and one oxygen atom that lies opposite to each other; the parent compound of the morpholine family. It has a role as a NMR chemical shift reference compound. It is a saturated organic heteromonocyclic parent and a member of morpholines. It is a conjugate base of a morpholinium.